molecular formula C14H11ClN2O2 B1393224 (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one CAS No. 1142199-82-3

(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one

Cat. No. B1393224
M. Wt: 274.7 g/mol
InChI Key: TWIRBAWZSIVWOU-UHFFFAOYSA-N
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Description

(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one, also known as CMIM, is an organic molecule that is used for a variety of scientific and research applications. CMIM is an isoxazole derivative, which is a heterocyclic compound containing a three membered ring of oxygen and nitrogen atoms. CMIM is a colorless, crystalline solid. It has a molecular formula of C10H9ClN2O and a molecular weight of 214.63 g/mol. CMIM is soluble in water, ethanol, and methanol.

Scientific Research Applications

1. Anti-Cancer Activity and Molecular Modeling

A series of compounds related to (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one were synthesized and showed potential in vitro anti-cancer activity in HepG2 cell lines. These compounds were also evaluated for their interactions with BCL-2 protein, an expressed protein of liver cancer, through docking studies (C. Reddy & G. G. Reddy, 2020).

2. Structural Studies and Drug Development

Structural studies of similar isoxazole compounds provide insights into their potential as merocyanine dyes. This research involved X-ray crystallography, NMR spectroscopy, and DFT calculations, which are crucial for understanding the molecular structure and designing potential drugs (Xianghan Zhang et al., 2011).

3. Development of Novel Compounds with Anticancer Properties

Synthesis of novel 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which are structurally similar to (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one, revealed significant anticancer activity against various cancer cell lines. This research contributes to the development of new cancer inhibitory agents (Lingling Jing et al., 2012).

4. Larvicidal Activity and Photoredox Catalysis

Compounds derived from isoxazol-5(4H)-ones, similar to the target molecule, have demonstrated larvicidal activity against Aedes aegypti. This research highlights the potential of these compounds in vector control and their synthesis through photochemical reactions (Ana Beatriz S. Sampaio et al., 2023).

5. Anticancer and Electrochemical Behavior

A study on isoxazole derivatives, structurally related to (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one, demonstrated significant anticancer activity against lung cancer cells. Additionally, these compounds showed promising electrochemical behavior, which is vital for the development of new drug-like candidates (Krishnappa B Badiger et al., 2022).

properties

IUPAC Name

3-(chloromethyl)-4-[(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIRBAWZSIVWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one
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(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one

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